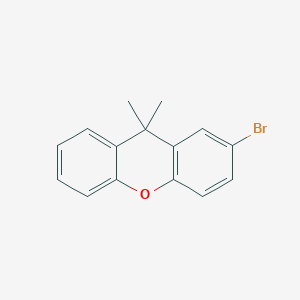

2-Bromo-9,9-dimethyl-9H-xanthene

Description

Significance of Xanthene Scaffolds in Modern Organic and Materials Chemistry

Xanthene and its derivatives are a critical class of heterocyclic compounds that have garnered substantial attention in both organic and materials chemistry. nih.gov Their unique tricyclic aromatic structure, featuring a dibenzo[b,e]pyran core with a central oxygen atom, forms the basis for a multitude of applications. nih.gov These scaffolds are not only found in various natural products but are also integral to the synthesis of bioactive compounds, industrial chemicals, and analytical reagents. nih.gov

In the realm of materials science, xanthene derivatives are prized for their utility in the development of electro-optical devices and as fluorescent probes for bioimaging. nih.gov Their rigid and electron-rich framework makes them valuable building blocks. The inherent fluorescence properties of many xanthene-based molecules are central to their use in biological imaging and as markers in biochemical assays. Furthermore, the design of xanthene derivatives with tunable optical and electronic properties has led to their investigation in advanced materials, including those with non-linear optical capabilities. rsc.org

The versatility of the xanthene scaffold also extends to medicinal chemistry, where it serves as a foundational structure for compounds with a wide range of pharmacological activities. nih.govresearchgate.net The ability to functionalize the xanthene core at various positions allows for the synthesis of diverse derivatives with specific biological targets. researchgate.net

Overview of Halogenated Xanthene Derivatives and Their Synthetic Utility

The introduction of halogen atoms onto the xanthene backbone significantly expands its synthetic utility and modulates its physicochemical properties. Halogenated xanthenes are key intermediates in the synthesis of more complex molecules. The presence of a halogen, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in the construction of elaborate molecular architectures for pharmaceuticals and materials science.

For instance, the development of modular strategies for the synthesis of halogenated xanthones, a class of compounds closely related to xanthenes, highlights the importance of these intermediates. nih.govacs.org These methods often allow for the selective introduction of halogens at different positions, which can then be further elaborated through reactions like the Sonogashira coupling. nih.govacs.org The heavy-atom effect of halogens like bromine and iodine on xanthene dyes has also been shown to enhance their performance in photoredox catalysis by increasing the efficiency of intersystem crossing (ISC). rsc.org

Specific Research Focus on 2-Bromo-9,9-dimethyl-9H-xanthene: Structural Characteristics and Research Relevance

This compound is a specific halogenated xanthene derivative that has emerged as a compound of interest in chemical research. Its structure is defined by the core xanthene framework with the addition of a bromine atom at the 2-position and two methyl groups at the 9-position. The gem-dimethyl substitution at the 9-position provides steric bulk, which can influence the conformation and reactivity of the molecule.

This compound serves as a crucial building block in organic synthesis. It is particularly noted for its role as an intermediate in the creation of luminophores and metallohelical complexes. The rigid xanthene backbone, combined with its electron-rich nature, makes it a valuable component in the fields of materials science and coordination chemistry. Research is also exploring its potential applications in the development of non-linear optical materials and other advanced materials.

The high electron delocalization and fluorescence properties of this compound are key to its utility. These characteristics allow it to interact with a variety of molecular targets, making it a useful tool in imaging and analytical applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃BrO | cymitquimica.com |

| Molecular Weight | 289.167 g/mol | cymitquimica.comcodchem.com |

| CAS Number | 1565868-91-8 | cymitquimica.com |

| Appearance | Colorless to Yellow clear liquid | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| LogP | 4.88070 | codchem.com |

| PSA | 9.23000 | codchem.com |

| Boiling Point | 198.5°C | codchem.com |

| Melting Point | -21.3°C | codchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNMPAEAGVMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 9,9 Dimethyl 9h Xanthene

Reaction Pathways Involving the Bromine Moiety

The bromine atom at the 2-position is the primary site of reactivity, serving as a versatile handle for introducing a wide array of functional groups through substitution or coupling reactions.

The bromine atom on the xanthene ring can be displaced by various nucleophiles. Although aromatic nucleophilic substitution typically requires harsh conditions or electron-withdrawing groups to activate the ring, the bromine atom can participate in substitution reactions. Common nucleophiles for this type of transformation include amines and thiols, which would lead to the corresponding amino- and thioether-xanthene derivatives. These reactions allow for the direct attachment of functional moieties to the xanthene scaffold.

A more prominent application of 2-Bromo-9,9-dimethyl-9H-xanthene is its use as an aryl halide precursor in transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The accessibility of the bromine at the 2-position makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler building blocks.

This compound is particularly crucial for synthesizing specialized phosphine (B1218219) ligands. The 9,9-dimethylxanthene (B1361183) backbone is the foundation for wide bite-angle diphosphine ligands, such as Xantphos. wikipedia.orgchemicalbook.com Ligands of this type are highly sought after in catalysis, for example, in rhodium-catalyzed hydroformylation and palladium-catalyzed C-N cross-coupling reactions, where the specific geometry imposed by the xanthene backbone influences the selectivity and efficiency of the catalytic process. chemicalbook.comfcad.com While Xantphos itself is typically synthesized via lithiation of 9,9-dimethylxanthene, bromo-xanthene derivatives are key precursors for creating a diverse range of functionalized mono- and bidentate ligands through various cross-coupling strategies. wikipedia.org

Below is a table summarizing potential cross-coupling reactions utilizing this compound:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Product Class |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd(0) / Phosphine Ligand | C-C | Aryl- or vinyl-substituted xanthenes |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) or Pd(II) / Phosphine Ligand | C-N | N-Aryl xanthene derivatives |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) / Cu(I) / Ligand | C-C (sp) | Alkynyl-substituted xanthenes |

| Heck Coupling | Alkene | Pd(0) or Pd(II) / Base | C-C (sp²) | Alkenyl-substituted xanthenes |

| Stille Coupling | Organostannane Reagent | Pd(0) / Ligand | C-C | Aryl- or vinyl-substituted xanthenes |

| C-P Coupling | Secondary Phosphine or Phosphine Oxide | Pd or Ni catalyst | C-P | Xanthenylphosphine derivatives |

Redox Chemistry of the this compound System

The this compound molecule can participate in redox reactions, which can involve either the xanthene core or attached functional groups.

The xanthene system can undergo oxidation reactions, although specific studies on this compound are not extensively detailed. Generally, oxidation can be achieved using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. Depending on the reaction conditions, oxidation could potentially lead to the formation of a xanthenone derivative by oxidation at the C9 position if the methyl groups were absent, or degradation of the aromatic system under more forceful conditions. More controlled oxidation is observed in related systems; for instance, if the bromine is replaced by a phosphanyl group, subsequent oxidation with chalcogens can form the corresponding phosphine oxide, sulfide, or selenide. researchgate.net

Reduction reactions involving this compound can be performed using standard reducing agents such as lithium aluminum hydride or sodium borohydride. These reagents would typically reduce other functional groups that might be present on the molecule without affecting the aryl bromide bond. The carbon-bromine bond itself can be reduced (hydrodebromination) to yield 9,9-dimethyl-9H-xanthene. This is often achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or via certain transition-metal-catalyzed reactions that use a hydride source.

Advanced Computational and Theoretical Studies of 2 Bromo 9,9 Dimethyl 9h Xanthene

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For complex organic molecules like 2-Bromo-9,9-dimethyl-9H-xanthene, DFT calculations can provide a detailed understanding of its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. This provides a three-dimensional structure that represents the minimum energy state of the molecule.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For xanthene derivatives, the HOMO is often distributed over the electron-rich xanthene core, while the LUMO may be influenced by substituents. The introduction of a bromine atom at the 2-position is expected to modulate the energies and distributions of these orbitals.

| Parameter | Description |

| Geometry Optimization | The process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy. |

| Frontier Molecular Orbitals (FMOs) | The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity. |

Prediction of Spectroscopic Parameters (e.g., IR frequencies)

DFT calculations are also highly effective in predicting various spectroscopic parameters. For instance, the vibrational frequencies of this compound can be calculated to simulate its infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This theoretical analysis is invaluable for the structural characterization of the compound.

Analysis of Ground-State Properties

Beyond geometry and spectroscopy, DFT is used to calculate a range of ground-state properties. These include the molecular weight, which for C₁₅H₁₃BrO is approximately 289.17 g/mol , as well as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions and predicting reaction pathways. Other calculated properties often include dipole moments and polarizabilities, which are important for understanding the molecule's behavior in the presence of an electric field.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules and their photophysical properties. This is particularly relevant for this compound, given its known fluorescence characteristics.

Simulation of UV-Vis Absorption Spectra

TD-DFT can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This is achieved by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths. The calculated absorption maxima (λmax) can then be compared with experimental spectra to validate the computational method and to understand the nature of the electronic transitions (e.g., π→π* or n→π* transitions). For similar xanthene derivatives, TD-DFT calculations have been shown to provide results that are in good agreement with experimental data.

| Parameter | Description |

| Excitation Energy | The energy required to promote an electron from a lower energy orbital to a higher energy orbital. |

| Oscillator Strength | A dimensionless quantity that expresses the probability of a particular electronic transition. |

| λmax | The wavelength at which a substance has its strongest photon absorption. |

Investigation of Electron Delocalization and Fluorescence Characteristics

The distinct fluorescence properties of this compound are directly related to its electronic structure and the behavior of its excited states. TD-DFT calculations can provide insights into the nature of the emissive state and the factors influencing the fluorescence quantum yield and lifetime. Analysis of the electron density distribution in the ground and first excited states can reveal the extent of intramolecular charge transfer (ICT) upon excitation. The unique substitution pattern of this compound is known to contribute to its electron delocalization capabilities, a key factor in its fluorescence. By studying the potential energy surfaces of the excited states, researchers can also investigate non-radiative decay pathways that compete with fluorescence, thus providing a comprehensive picture of the molecule's photophysical behavior.

Mechanistic Insights from Computational Modeling of Synthetic Transformations

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the mechanisms of chemical reactions. For a compound like this compound, computational modeling could provide deep insights into its formation and subsequent transformations.

One common synthetic route to the core structure, 9,9-dimethyl-9H-xanthene, involves the reaction of diphenyl ether with n-butyllithium followed by acetone (B3395972). chemicalbook.com A computational study of this transformation would typically involve:

Transition State Searching: Identifying the high-energy transition state structures for key steps, such as the lithiation of diphenyl ether and the subsequent nucleophilic attack on acetone.

Intermediate Stability Analysis: Evaluating the relative energies of potential intermediates to understand the reaction's regioselectivity and efficiency.

Nonlinear Optical (NLO) Property Predictions and Investigations

Organic molecules with extensive π-conjugated systems are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical switching and data storage. nih.gov The general strategy for designing potent NLO molecules involves creating a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. nih.gov The xanthene scaffold of this compound could serve as a component of such a bridge.

Theoretical calculations are instrumental in predicting the NLO response of new molecules, saving significant synthetic effort. nih.govnih.gov Key parameters are derived using methods like DFT and Time-Dependent DFT (TD-DFT).

Hyperpolarizability and its Modulation in this compound Derivatives

The primary measure of a molecule's NLO activity is its first hyperpolarizability (β). Computational chemistry provides a direct route to calculating this property. For derivatives of this compound, one could theoretically model the impact of various substituents on the hyperpolarizability.

A systematic computational study would involve:

Introducing Donor/Acceptor Groups: The bromine atom at the 2-position could be computationally substituted with various electron-donating groups (e.g., -NH₂, -N(CH₃)₂) or electron-accepting groups (e.g., -NO₂, -CN). Further substitutions on the xanthene backbone would create a library of virtual D-π-A compounds.

Calculating Hyperpolarizability: For each designed derivative, the static and frequency-dependent first hyperpolarizability (β) would be calculated.

Studies on analogous fluorene-based systems have shown that modulating the donor and acceptor strength can lead to significant changes in the β value. nih.gov For example, attaching a strong donor like dimethylamino and a strong acceptor like a dicyanovinyl group to a π-conjugated system can dramatically enhance the NLO response. A similar theoretical screening of this compound derivatives would allow for the identification of the most promising candidates for synthesis.

Table 1: Hypothetical Computational Screening of NLO Properties for Xanthene Derivatives This table is a hypothetical representation of data that would be generated from a computational study. Specific values are for illustrative purposes only, as direct research data for these compounds is not available.

| Compound Name | Donor Group (at C2) | Acceptor Group (at C7) | Calculated First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Xanthene-Ref | -Br | -H | Value |

| Xanthene-D1 | -NH₂ | -H | Value |

| Xanthene-A1 | -Br | -NO₂ | Value |

| Xanthene-DA1 | -NH₂ | -NO₂ | Value |

Electronic Structure Design for Enhanced NLO Responses

The NLO response of a molecule is fundamentally linked to its electronic structure. nih.gov Key parameters that are readily calculated and analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A small HOMO-LUMO energy gap (E_gap) is generally indicative of higher polarizability and, consequently, a larger NLO response. nih.gov Computational design focuses on strategically modifying the molecular structure to reduce this gap. In a D-π-A system, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is localized on the acceptor. This spatial separation facilitates an intramolecular charge transfer (ICT) upon excitation, which is the origin of the large NLO response.

For derivatives of this compound, computational studies would visualize these frontier molecular orbitals. By analyzing the HOMO and LUMO distributions, researchers can confirm whether a designed molecule possesses the desired electronic structure for efficient ICT. For instance, extending the π-conjugation of the xanthene system or introducing powerful donor and acceptor groups at strategic positions would be expected to lower the HOMO-LUMO gap and enhance the NLO properties. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for Designed Xanthene Derivatives This table illustrates the type of data generated from electronic structure calculations. Values are hypothetical examples.

| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

|---|---|---|---|

| Xanthene-Ref | -6.0 | -1.5 | 4.5 |

| Xanthene-DA1 | -5.4 | -2.5 | 2.9 |

By systematically applying these computational tools, a clear structure-property relationship could be established, guiding the synthesis of novel xanthene-based materials with tailored NLO properties for advanced technological applications.

Applications of 2 Bromo 9,9 Dimethyl 9h Xanthene in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond in 2-Bromo-9,9-dimethyl-9H-xanthene allows it to participate in a variety of coupling reactions, making it an essential starting material for more complex structures. This reactivity is the foundation of its utility as a versatile building block in synthetic organic chemistry.

Synthesis of Complex Heterocyclic Systems

This compound serves as a key precursor for the construction of larger, more intricate heterocyclic systems. The bromine atom can be readily substituted or used as a handle for cross-coupling reactions, enabling the fusion or linkage of the xanthene core to other cyclic or acyclic moieties. For instance, it is employed in the synthesis of various heterocyclic compounds, such as those containing thiophene (B33073) and pyridine (B92270) rings. codchem.com These reactions typically involve transition-metal-catalyzed cross-coupling, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, where the bromine atom is replaced by a new carbon-carbon or carbon-nitrogen bond. This versatility allows chemists to design and construct novel molecular architectures with tailored electronic and steric properties.

Precursor for Advanced Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound is a critical intermediate for a range of advanced organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers. codchem.com Its structural framework is found in various biologically active compounds and functional materials. A notable application is in the construction of metallohelical complexes, where the rigid xanthene scaffold directs the spatial arrangement of coordinating ligands, leading to unique three-dimensional structures with potential applications in catalysis and molecular recognition. The compound's ability to undergo substitution reactions allows for the introduction of various functional groups, which is a key step in the synthesis of complex target molecules.

Development of Functional Materials Utilizing this compound Scaffolds

The inherent photophysical and electronic properties of the 9,9-dimethyl-9H-xanthene core make it an attractive scaffold for the development of functional materials. The bromine atom provides a convenient attachment point to incorporate this scaffold into larger systems or to append other functional groups that modulate its properties.

Luminophores and Emissive Materials

The xanthene ring system is known for its high fluorescence, and derivatives of this compound are no exception. This compound serves as a crucial intermediate for creating luminophores, which are molecules that emit light upon excitation. The high electron delocalization and rigidity of the xanthene backbone contribute to its strong fluorescence properties. By chemically modifying the bromo-functionalized xanthene, researchers can fine-tune the emission color, quantum yield, and lifetime of the resulting materials. These luminophores are valuable in various applications, including as fluorescent probes for chemical analysis and markers in biological imaging.

Non-Linear Optical (NLO) Materials Development

This compound is employed in the production of materials with non-linear optical (NLO) properties. NLO materials are essential for a range of photonic technologies, as they can alter the properties of light, such as its frequency. The development of such materials often involves creating molecules with a large hyperpolarizability, which is typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. The electron-rich xanthene core can act as a potent donor or as part of the conjugated bridge. The bromo-substituent allows for the facile introduction of other groups to create the necessary charge-transfer character for significant NLO effects.

Materials for Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The 9,9-dimethyl-9H-xanthene scaffold is increasingly being incorporated into materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). acrospharma.co.kr In the context of OLEDs, derivatives of this xanthene are used to construct host materials and emitters, particularly for blue light emission which is critical for full-color displays and lighting.

The xanthene unit can be part of molecules exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. For example, TADF emitters have been designed using a 10H-spiro(acridine-9,9'-xanthene) donor moiety, which demonstrates the utility of the xanthene scaffold in achieving highly efficient pure blue emissions. The rigid structure and electronic properties imparted by the 9,9-dimethyl-9H-xanthene unit contribute to the stability and efficiency of these advanced materials. researchgate.net

The table below summarizes the key applications and the role of the this compound scaffold.

| Application Area | Role of this compound | Resulting Materials/Systems |

| Organic Synthesis | Versatile building block and synthetic intermediate. | Complex heterocycles (e.g., containing thiophene, pyridine). codchem.com |

| Precursor for complex structures. | Advanced organic molecules, metallohelical complexes. | |

| Materials Science | Core scaffold for light-emitting molecules. | Luminophores and fluorescent probes. |

| Component in charge-transfer molecules. | Non-Linear Optical (NLO) materials. | |

| Building block for host and emitter materials. acrospharma.co.kr | Materials for OLEDs (including TADF emitters) and OPVs. acrospharma.co.kr |

Ligand Design and Coordination Chemistry

The rigid xanthene scaffold is a cornerstone in the design of high-performance ligands, particularly for transition metal catalysis. The specific geometry imposed by this backbone is instrumental in controlling the coordination environment around a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst.

Synthesis of Xantphos-Type Ligands and Derivatives (e.g., (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane))

The archetypal ligand derived from the xanthene core is Xantphos, scientifically named (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane). The standard synthesis for Xantphos itself involves the double directed lithiation of the unsubstituted 9,9-dimethylxanthene (B1361183) at the 4 and 5 positions, followed by quenching with chlorodiphenylphosphine. wikipedia.org

However, precursors like this compound are crucial for creating derivatives of Xantphos where substitution at positions other than 4 and 5 is desired. The bromo group at the 2-position serves as a versatile synthetic handle. It allows for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) either before or after the introduction of phosphine (B1218219) moieties at the 4 and 5 positions. This approach enables the synthesis of a library of electronically and sterically tuned ligands, where the modification at the 2-position can fine-tune the ligand's properties for specific catalytic applications. For instance, a novel Xantphos analog, 9,9-dimethyl-4,5-bis(diphenylphosphinomethyl)-9H-xanthene, was synthesized by inserting methylene (B1212753) groups between the xanthene backbone and the phosphine units, showcasing the platform's versatility. researchgate.net

Application in Transition Metal Catalysis (e.g., Cross-Coupling Reactions)

Xantphos and its derivatives are renowned for their efficacy as ligands in a wide array of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling. sigmaaldrich.com The success of the Xantphos ligand system is largely attributed to its wide "bite angle"—the P-M-P angle within a metal complex—which is approximately 108-114°. wikipedia.orgnih.gov This specific geometry is known to promote the crucial reductive elimination step in many catalytic cycles, leading to more efficient catalyst turnover. acs.org

The use of Xantphos has been demonstrated to be effective in the palladium-catalyzed coupling of aryl bromides and triflates. acs.orgnih.gov Furthermore, air- and moisture-stable Xantphos-ligated palladium precatalysts have been developed, simplifying their application in C-N, C-S, and C-C bond-forming reactions. rsc.org The versatility of this ligand system is highlighted by its use in diverse reactions, from the hydroformylation of alkenes to the arylation of ureas. wikipedia.orgresearchgate.net

Table 1: Selected Palladium-Catalyzed Reactions Employing Xantphos-Type Ligands

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

| Allyl Cross-Coupling | Aryl bromides/triflates + Allyl acetates/indium | Pd source + Xantphos | High yield, good functional group tolerance. | acs.orgnih.gov |

| Buchwald-Hartwig Amination | Aryl halides + Amines | Pd precatalyst + Xantphos | Used for C-N bond formation. | sigmaaldrich.com |

| Urea Arylation | Aryl halides + Ureas | Pd₂(dba)₃ + Substituted Xantphos | Ligand substituents affect yield and selectivity. | researchgate.net |

| Hydroformylation | Alkenes | Rhodium complex + Xantphos | High regioselectivity due to wide bite angle. | wikipedia.org |

| C-S Cross-Coupling | Aryl bromides + Indium tri(organothiolates) | Pd(OAc)₂ + Xantphos | Efficient formation of functionalized sulfides. | researchgate.net |

Steric and Electronic Effects of the this compound Moiety in Ligand Performance

The performance of a ligand in a catalytic system is governed by a delicate balance of its steric and electronic properties. nih.gov For ligands derived from this compound, the core xanthene framework and the substituents on the phosphorus atoms provide the dominant steric influence.

Steric Effects : The rigid xanthene backbone pre-organizes the phosphine groups, defining the bite angle of the ligand. nih.gov The bulkiness of the substituents on the phosphorus atoms (e.g., phenyl vs. tert-butyl) further influences the steric environment around the metal center. wgtn.ac.nz For example, replacing phenyl groups with bulkier tert-butyl groups on the phosphorus atoms of a Xantphos ligand increases the natural bite angle significantly, from ~112° to ~127°. wgtn.ac.nz The bromo group at the 2-position is relatively remote from the coordination pocket and is expected to have a minimal direct steric impact on the catalytic center.

Electronic Effects : The bromine atom at the 2-position primarily exerts an electronic effect. As an electron-withdrawing group, it reduces the electron density of the xanthene aromatic system. This electronic perturbation can be transmitted to the phosphorus donor atoms, decreasing their Lewis basicity. This modulation of the ligand's electronic properties can have a profound impact on the reactivity of the metal complex. For instance, in the palladium-catalyzed arylation of ureas, Xantphos ligands with electron-withdrawing trifluoromethyl groups on the phosphine's phenyl rings showed superior performance for certain substrates compared to the unsubstituted Xantphos. researchgate.net Similarly, functionalization at the 2-position of the xanthene backbone offers a strategic approach to fine-tune the electronic character of the ligand and optimize catalyst performance for specific transformations.

Chemosensor Design and Development (non-biological sensing applications)

The intrinsic fluorescence of the xanthene core makes it an excellent platform for the development of chemosensors. researchgate.net Xanthene derivatives, such as fluorescein (B123965) and rhodamine, are well-known for their strong absorption and emission properties. researchgate.net These properties can be modulated by chemical reactions, making them suitable for "turn-on" or "turn-off" sensing mechanisms.

The this compound scaffold is a valuable starting material for creating chemosensors for non-biological applications, such as the detection of metal ions or other small molecules. The bromo group acts as a key site for synthetic modification, allowing for the attachment of a specific receptor unit via cross-coupling chemistry. This receptor is designed to selectively bind to a target analyte. The binding event can trigger a conformational or electronic change in the molecule, leading to a measurable change in the fluorescence or absorption spectrum of the xanthene fluorophore.

This design principle, where a receptor is covalently linked to a signaling fluorophore, is a common strategy in sensor development. For example, xanthene-based probes have been successfully designed for the detection of various metal ions, including Hg²⁺. researchgate.net The general mechanism often involves a change in the equilibrium between a non-fluorescent (e.g., spirolactone) and a highly fluorescent (e.g., ring-opened) form of the dye upon analyte binding. nih.govnih.gov The utility of this compound in this context is its role as a stable and synthetically versatile platform to build such sophisticated sensory molecules.

Future Research Directions in 2 Bromo 9,9 Dimethyl 9h Xanthene Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene and its precursors traditionally relies on methods that may involve harsh conditions or hazardous reagents. For instance, a common route to the 9,9-dimethyl-xanthene core involves the use of n-butyllithium at very low temperatures (-78°C). chemicalbook.com The subsequent bromination step to produce the target compound is also an area ripe for improvement. Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Green Catalysis: The development of multicomponent reactions under solvent-free conditions or using heterogeneous catalysts represents a significant step toward environmental sustainability in xanthene synthesis. mdpi.com Applying these principles to construct the 9,9-dimethyl-9H-xanthene core could reduce waste and energy consumption.

Ultrasound and Microwave-Assisted Synthesis: Green chemistry techniques such as ultrasound and microwave-assisted synthesis have been shown to accelerate reaction rates, improve yields, and enhance selectivity in the formation of other xanthene derivatives. nih.govunito.it Investigating these energy sources for the synthesis of the this compound precursor could offer milder and faster alternatives to conventional heating. mdpi.com

Safer Brominating Agents: Research into eco-friendly brominating reagents could mitigate the risks associated with using liquid bromine. researchgate.net Systems like hydrobromic acid (HBr) with dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant have proven effective for the bromination of various organic compounds and represent a promising green alternative. rsc.org Developing a selective bromination of the 9,9-dimethyl-xanthene precursor at the C2 position using such a system would be a significant advancement.

Advanced Functionalization for Tailored Material Properties

The bromine atom on the this compound scaffold is a versatile chemical handle for introducing a wide array of functional groups through cross-coupling reactions. This post-synthetic modification is crucial for tuning the molecule's properties for specific applications. Future work will focus on expanding the toolbox of functionalization reactions to create a diverse library of derivatives.

Future research in this area will likely pursue:

Palladium and Nickel-Catalyzed Cross-Coupling: Systematically exploring reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N and C-O bond formation), and Sonogashira (for C-C triple bond formation) couplings will allow for the attachment of various aryl, heteroaryl, amino, and alkynyl moieties. These modifications are essential for tuning the electronic energy levels (HOMO/LUMO) and photophysical characteristics of the xanthene core.

Cyanation Reactions: The conversion of the bromo-group to a cyano-group via copper-assisted nucleophilic substitution is a valuable transformation. nih.gov The resulting nitrile can be a powerful electron-withdrawing group or serve as a precursor for other functional groups, further expanding the molecular diversity.

Synthesis of Push-Pull Chromophores: By attaching strong electron-donating and electron-accepting groups to the xanthene scaffold, researchers can create push-pull chromophores. rsc.org The 2-bromo position is an ideal site for introducing an acceptor or a linking group to an acceptor. These D-π-A systems are known for their large nonlinear optical (NLO) responses, making them candidates for electro-optic applications. rsc.org

Integration into Next-Generation Functional Materials Systems

The unique structural and photophysical properties of the 9,9-dimethyl-9H-xanthene core make its derivatives highly attractive for incorporation into advanced functional materials. The rigidity of the backbone helps prevent luminescence quenching in the solid state, a desirable trait for many optical and electronic devices.

Future research directions for material integration include:

Organic Light-Emitting Diodes (OLEDs): Functionalized xanthenes are promising candidates for use as host materials or emitters in OLEDs. Research will focus on synthesizing derivatives with tailored triplet energies and charge-transport properties to improve device efficiency, color purity, and operational lifetime.

Chemosensors and Bio-imaging Agents: The inherent fluorescence of the xanthene core can be modulated by the attachment of specific receptor units. Future work will involve designing and synthesizing derivatives of this compound that can selectively bind to specific ions or molecules (analytes). This binding event would trigger a change in the fluorescence signal (e.g., intensity or wavelength), enabling applications in chemical sensing and biological imaging. nih.govnih.gov For instance, xanthene-based nanosensors have been developed for photoacoustic imaging. nih.govnih.gov

Thermochromic and Photochromic Materials: Xanthene dyes can exhibit reversible color changes in response to stimuli like heat (thermochromism) or light (photochromism). mdpi.com By incorporating the this compound unit into larger polymeric or molecular systems, it may be possible to develop novel smart materials for applications such as temperature sensors, security inks, and rewritable paper.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A fundamental understanding of the relationship between molecular structure, electronic properties, and material performance is critical for the rational design of new functional materials. A synergistic approach combining advanced experimental techniques with high-level computational modeling will be essential for advancing the chemistry of this compound.

Key areas for this integrated approach include:

Computational Modeling (DFT/TD-DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric and electronic structures, as well as the optical properties (absorption and emission spectra), of molecules. nih.govresearchgate.netresearchgate.net Future studies will use these methods to screen potential functionalized derivatives of this compound in silico, predicting their HOMO/LUMO energy gaps, charge distribution, and transition energies to identify the most promising candidates for synthesis. uef.finih.gov

Mechanistic Studies of Cross-Coupling Reactions: While cross-coupling reactions are widely used, their mechanisms can be complex. Detailed experimental investigations, potentially using techniques like in-situ spectroscopy and kinetic analysis, can elucidate the catalytic cycles involved in the functionalization of this compound. acs.orgnih.gov This knowledge can lead to the optimization of reaction conditions and the development of more efficient catalysts.

Photophysical Characterization: A thorough investigation of the photophysical properties of newly synthesized derivatives is crucial. This involves measuring quantum yields, fluorescence lifetimes, and studying their behavior in different solvent environments and in the solid state. Correlating these experimental findings with computational results will provide a comprehensive understanding of the structure-property relationships, guiding the design of next-generation materials with precisely controlled optical characteristics.

Q & A

Q. How to design experiments to study the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition onset (~200–250°C).

- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic degradation peaks.

- Accelerated aging studies : Expose samples to 40–60°C/75% RH for 4 weeks and monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.